4,5,6,7-Tetrafluoro-L-tryptophan
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Overview
Description
4,5,6,7-Tetrafluoro-L-tryptophan is a fluorinated analog of the amino acid tryptophan. This compound is characterized by the substitution of hydrogen atoms with fluorine atoms at the 4, 5, 6, and 7 positions on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrafluoro-L-tryptophan typically involves the fluorination of L-tryptophan. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure selective fluorination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters to achieve high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrafluoro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
4,5,6,7-Tetrafluoro-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique fluorine atoms.
Biology: Incorporated into proteins to study protein folding, stability, and interactions.
Medicine: Investigated for its potential in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a building block for complex organic synthesis .
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrafluoro-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This results in altered enzyme activity or receptor signaling pathways, which can be exploited for therapeutic purposes .
Comparison with Similar Compounds
4,5,6,7-Tetrafluoroindole: Shares a similar fluorinated indole structure but lacks the amino acid functionality.
Fluorinated tryptophans: Other fluorinated analogs of tryptophan with different substitution patterns.
Perfluorinated compounds: Compounds with all hydrogen atoms replaced by fluorine, exhibiting unique chemical properties
Uniqueness: 4,5,6,7-Tetrafluoro-L-tryptophan is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Its ability to mimic natural tryptophan while providing enhanced stability and reactivity makes it a valuable tool in various research applications .
Properties
CAS No. |
72120-72-0 |
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Molecular Formula |
C11H8F4N2O2 |
Molecular Weight |
276.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4,5,6,7-tetrafluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H8F4N2O2/c12-6-5-3(1-4(16)11(18)19)2-17-10(5)9(15)8(14)7(6)13/h2,4,17H,1,16H2,(H,18,19)/t4-/m0/s1 |
InChI Key |
TVKMKLHCZVODHW-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)CC(C(=O)O)N |
Origin of Product |
United States |
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